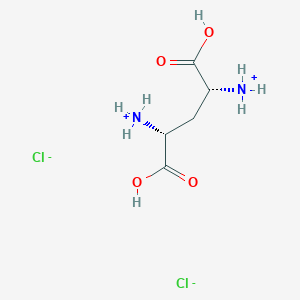

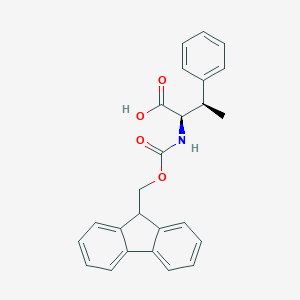

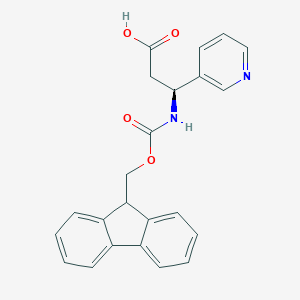

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

説明

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, also known as S-BTNPC, is an organic compound that has become increasingly popular in recent years due to its potential applications in scientific research. It is a derivative of the amino acid leucine, and is a non-natural amino acid that has been studied for its potential as an inhibitor of enzymes. This compound has been studied extensively in both in vitro and in vivo systems, and has been found to exhibit a wide range of biochemical and physiological effects. We will also discuss the advantages and limitations for lab experiments, and provide a list of potential future directions for research.

科学的研究の応用

Catalytic Applications in Organic Synthesis

The reductive carbonylation of nitro aromatics, a reaction relevant to the synthesis of carbamates, has seen significant interest. This process, facilitated by catalysts, involves the reduction of nitro groups to amines and the subsequent formation of carbamates. Tafesh and Weiguny (1996) discussed the catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide, highlighting the increased interest and investigation in metal-catalyzed reductive carbonylation reactions over the past decades (Tafesh & Weiguny, 1996).

Environmental and Material Science

In the realm of environmental and material science, the study of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl carbamates, reveals their widespread use and detection in various environmental matrices. These compounds' environmental occurrence, human exposure, and toxicity have been extensively researched, providing a model for understanding similar compounds' potential environmental impacts and applications. Liu and Mabury (2020) summarized the current understanding of SPAs' occurrence, exposure, and toxicity, suggesting areas for future research that could also apply to carbamates (Liu & Mabury, 2020).

Separation and Purification Techniques

The application of polymer membranes for purification, specifically in separating methanol from methyl tert-butyl ether (MTBE) via pervaporation, is another area of relevance. Pulyalina et al. (2020) focused on membrane methods for separating organic mixtures, highlighting the efficiency of various polymer materials in this context. This research can provide insights into the separation and purification processes relevant to carbamate compounds (Pulyalina et al., 2020).

Biodegradation and Bioremediation

The biodegradation and bioremediation of MTBE, a compound structurally related to tert-butyl carbamates, indicate the microbial pathways and challenges associated with remediating such compounds in the environment. Fiorenza and Rifai (2003) reviewed the evidence of MTBE biotransformation under aerobic and anaerobic conditions, providing a basis for understanding similar processes that might be applicable to carbamates (Fiorenza & Rifai, 2003).

作用機序

Target of Action

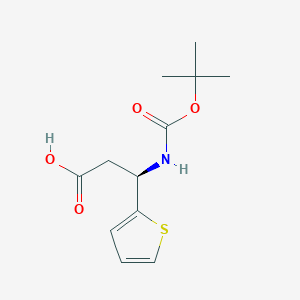

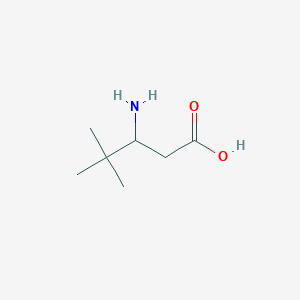

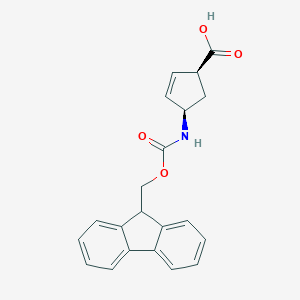

H-LYS(BOC)-PNA, also known as tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate, is a derivative of lysine, an essential amino acid . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are proteins that are synthesized using this amino acid derivative.

Mode of Action

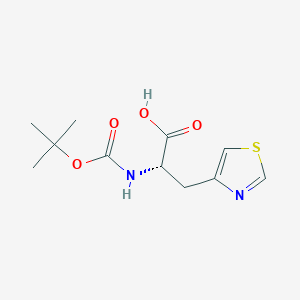

The compound interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group in the lysine residue, preventing it from reacting prematurely during the synthesis process .

Biochemical Pathways

H-LYS(BOC)-PNA is involved in the biochemical pathway of peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .

Result of Action

The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure . The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.

Action Environment

The action, efficacy, and stability of H-LYS(BOC)-PNA are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . The Boc group in the compound provides stability under acidic conditions, allowing for selective reactions to occur during the synthesis process .

特性

IUPAC Name |

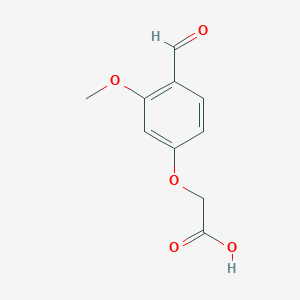

tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTUIVMGRIFXTD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428609 | |

| Record name | H-L-Lys(Boc)-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate | |

CAS RN |

172422-76-3 | |

| Record name | H-L-Lys(Boc)-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-Lys(Boc)-pNA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。